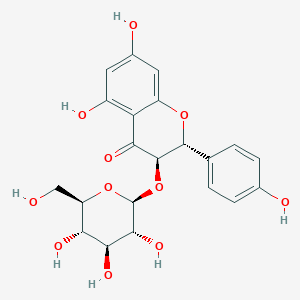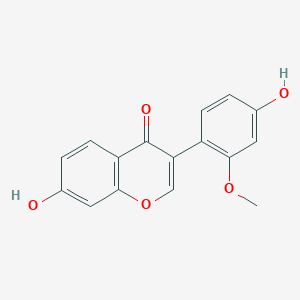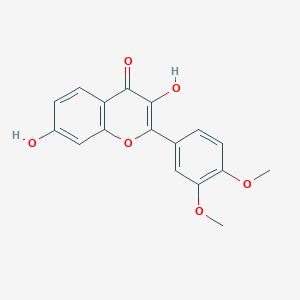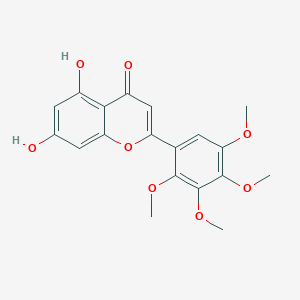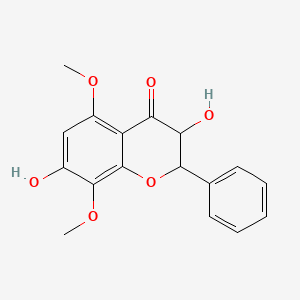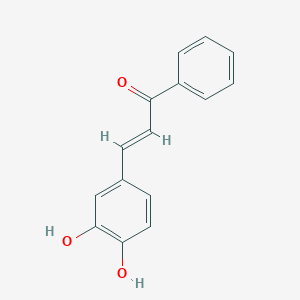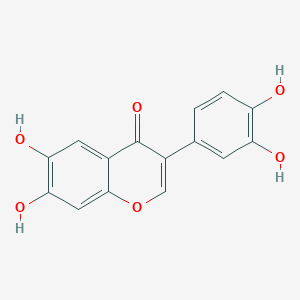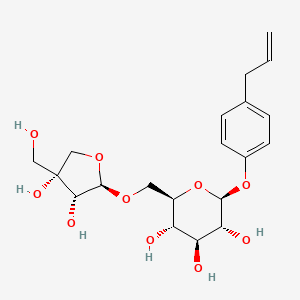
Furcatin
Übersicht
Beschreibung
Furcatin is an organic compound that has been used in laboratory experiments for over 40 years. It is a potent inhibitor of both protein and lipid kinases and has been used to study the effects of kinase inhibition on cellular metabolism, gene expression, and cell signaling. Furcatin has a wide range of applications in basic and clinical research, including its use as a drug for treating certain types of cancer.
Wissenschaftliche Forschungsanwendungen
Dentistry and Periodontal Research
Furcatin has been studied for its potential role in diagnosing and managing furcation involvement (FI) in teeth. Advanced imaging techniques and deep learning algorithms have been explored to improve the detection and treatment planning of periodontal diseases .
Biotechnology
In biotechnology, Furcatin hydrolase, an enzyme derived from Viburnum furcatum, has been identified for its role in plant defense mechanisms against herbivory. This enzyme could have applications in developing biopesticides or other plant protection strategies .
Material Science
Furcatin is being researched for its application in material science, particularly in the repair of furcal perforations. Different materials like mineral trioxide aggregate (MTA) and resin-modified glass ionomer cement (RMGIC) are evaluated for their sealing abilities in dental applications .
Food Industry
Microorganisms play a crucial role in the food industry, and enzymes like Furcatin could be used to enhance food preservation, safety, and processing. The potential for Furcatin to contribute to microbial food processing is an area of ongoing research .
Energy Production
Research into the conversion of sugars to furanic compounds, such as furfural and hydroxymethylfurfural, for chemical and fuel components, is relevant to Furcatin. These compounds are derived from lignocellulosic biomass and have applications in sustainable energy production .
Environmental Applications
Furcatin’s role in environmental applications is being explored, particularly in the context of graphene-based composites for environmental remediation. Its high removal capacity for pollutants makes it a candidate for water treatment and soil remediation .
Agriculture
In agriculture, Furcatin’s potential as an antifungal agent is being investigated. Its application could improve the quality and productivity of agricultural crops while ensuring the toxicological safety of commercialized foods .
Medicine
The medical field is examining Furcatin for its diagnostic imaging methods in evaluating furcation involvement. This could lead to improved non-surgical periodontal treatment strategies and long-term tooth prognosis .
Wirkmechanismus
Target of Action
Furcatin is primarily targeted by furcatin hydrolase (FH), a unique disaccharide-specific acuminosidase . FH is derived from Viburnum furcatum and is involved in the hydrolysis of furcatin . The primary role of FH is to selectively hydrolyze the β-glycosidic bond between glycone and aglycone of disaccharide glycosides .
Mode of Action
Furcatin interacts with its target, furcatin hydrolase, through a specific substrate recognition mechanism . Two residues, Ala419 and Ser504 of FH, have been identified as key determinants of substrate specificity . Ala419 is involved in the aglycone recognition, whereas Ser504 recognizes the external saccharide of the glycone . Mutations at these sites drastically decrease the diglycosidase activity .
Biochemical Pathways
Furcatin is involved in the biochemical pathway mediated by β-glucosidases, which exist in almost all living organisms and are involved in a wide variety of biological reaction pathways . These include starch and sucrose metabolism, cyanoamino acid metabolism, and phenylpropanoid biosynthesis . Furcatin hydrolase hydrolyzes furcatin into p-allylphenol and the disaccharide acuminose .
Pharmacokinetics
It is known that furcatin is hydrolyzed by furcatin hydrolase, releasing p-allylphenol and the disaccharide acuminose This suggests that furcatin may be metabolized and eliminated from the body through enzymatic processes
Result of Action
The hydrolysis of furcatin by furcatin hydrolase results in the release of p-allylphenol and the disaccharide acuminose . This process is thought to serve as a deterrent against insect attack by releasing a toxic aglycone .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c1-2-3-11-4-6-12(7-5-11)29-18-16(24)15(23)14(22)13(30-18)8-27-19-17(25)20(26,9-21)10-28-19/h2,4-7,13-19,21-26H,1,3,8-10H2/t13-,14-,15+,16-,17+,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTAEJNADMCLOV-LTRJMQNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964469 | |
| Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furcatin | |
CAS RN |
499-33-2 | |
| Record name | 4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is furcatin and where is it found?
A1: Furcatin is a naturally occurring disaccharide glycoside found in the leaves of the Viburnum furcatum Blume plant. [, ] Its revised structure is p-allylphenyl 6-O-[3-C-(hydroxymethyl)-β-D-erythrofuranosyl]-(1→6)-β-D-glucopyranoside. []
Q2: What is furcatin hydrolase (FH) and how does it interact with furcatin?
A2: Furcatin hydrolase (FH) is a unique enzyme classified as a disaccharide-specific acuminosidase. [] This means it specifically cleaves the β-glycosidic bond between the p-allylphenol aglycone and the acuminose disaccharide moiety of furcatin. [] This enzymatic activity results in the breakdown of furcatin into p-allylphenol and acuminose. []
Q3: Where is furcatin hydrolase (FH) located within the plant cell?
A4: Furcatin hydrolase is localized to the chloroplast, as evidenced by analysis using green fluorescent protein fused with the enzyme's N-terminal signal peptide. []
Q4: What are the key structural features of furcatin hydrolase (FH) that contribute to its disaccharide specificity?
A5: Computational and experimental studies have identified two specific amino acid residues in FH crucial for its substrate specificity: Alanine 419 (Ala419) and Serine 504 (Ser504). [] These residues are highly conserved among disaccharide-specific glycosidases, suggesting their importance in this enzyme family. [] Based on structural modeling, Ala419 appears to play a role in recognizing the aglycone portion of the substrate, while Ser504 seems to be involved in recognizing the external saccharide unit within the disaccharide glycone. [] Mutations introduced at these sites significantly reduce the disaccharide-cleaving activity of FH, confirming their crucial role in substrate recognition and specificity. []
Q5: Have there been any computational studies on furcatin hydrolase (FH)?
A6: Yes, homology modeling and molecular docking studies have been conducted on FH. [] This research identified key residues involved in the active site of FH and their interactions with furcatin. [] Specifically, Ser84, Arg146, and Thr189 appear to be crucial for binding the disaccharide portion of furcatin (subsite -1), while Thr234 and Gly372 seem to be important for interacting with another region of the molecule (subsite -2). []
Q6: What is the broader significance of studying disaccharide-specific glycosidases like furcatin hydrolase?
A7: Research on disaccharide-specific glycosidases like FH provides valuable insights into the diverse mechanisms of carbohydrate recognition and hydrolysis in biological systems. [] Understanding the unique substrate specificities of these enzymes, compared to monosaccharide-specific glycosidases, can contribute to the development of novel tools for carbohydrate engineering and glycobiology research. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




